molecular formula C5H6N6 B097658 7-Methyl-8-azaadenine CAS No. 17801-64-8

7-Methyl-8-azaadenine

Cat. No. B097658
CAS RN: 17801-64-8
M. Wt: 150.14 g/mol
InChI Key: BFFSYTDZBBOZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-8-azaadenine is a purine analog that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cellular processes. In

Mechanism Of Action

The mechanism of action of 7-Methyl-8-azaadenine is related to its structural similarity to adenine. It is incorporated into DNA and RNA, where it disrupts the normal base pairing interactions. This results in the inhibition of DNA and RNA synthesis, which can lead to cell death. In addition, 7-Methyl-8-azaadenine has been shown to inhibit the activity of enzymes involved in purine metabolism.

Biochemical And Physiological Effects

7-Methyl-8-azaadenine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of tumors in animal models. In addition, 7-Methyl-8-azaadenine has been shown to modulate the immune system, leading to increased cytokine production and enhanced immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-Methyl-8-azaadenine is its specificity for purine metabolism. This makes it a valuable tool for studying the effects of purine analogs on cellular processes. However, one limitation of 7-Methyl-8-azaadenine is its potential toxicity. It has been shown to have cytotoxic effects on both cancer cells and normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 7-Methyl-8-azaadenine. One area of interest is the development of more specific analogs that can target specific cellular processes. Another area of interest is the use of 7-Methyl-8-azaadenine in combination with other drugs to enhance its efficacy. In addition, there is a need for further studies to determine the optimal dosage and administration of 7-Methyl-8-azaadenine for different applications.
Conclusion:
In conclusion, 7-Methyl-8-azaadenine is a valuable tool in scientific research due to its specificity for purine metabolism and its ability to modulate cellular processes. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on 7-Methyl-8-azaadenine, which will further our understanding of its potential uses in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 7-Methyl-8-azaadenine involves the reaction of 2,6-diaminopurine with 2-chloro-4-methylpyridine. The reaction yields 7-Methyl-8-azaadenine as a white crystalline solid. This synthesis method has been optimized over the years to improve the yield and purity of the compound.

Scientific Research Applications

7-Methyl-8-azaadenine has been used in a variety of scientific research applications. It has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis. It has also been used as a tool to study the role of purine analogs in the regulation of gene expression. In addition, 7-Methyl-8-azaadenine has been used to study the effects of purine analogs on the immune system.

properties

CAS RN

17801-64-8

Product Name

7-Methyl-8-azaadenine

Molecular Formula

C5H6N6

Molecular Weight

150.14 g/mol

IUPAC Name

1-methyltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C5H6N6/c1-11-3-4(6)7-2-8-5(3)9-10-11/h2H,1H3,(H2,6,7,8)

InChI Key

BFFSYTDZBBOZFW-UHFFFAOYSA-N

SMILES

CN1C2=C(N=CN=C2N=N1)N

Canonical SMILES

CN1C2=C(N=CN=C2N=N1)N

synonyms

1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 1-methyl- (9CI)

Origin of Product

United States

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